molecular formula C8H7NO5 B13612319 3-(Carboxymethoxy)pyridine-2-carboxylic acid

3-(Carboxymethoxy)pyridine-2-carboxylic acid

Cat. No.: B13612319
M. Wt: 197.14 g/mol
InChI Key: IKCORABULSSLIF-UHFFFAOYSA-N
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Description

3-(Carboxymethoxy)pyridine-2-carboxylic acid is a high-purity synthetic small molecule for research applications. With a molecular formula of C 8 H 7 NO 5 and a molecular weight of 197.14 g/mol, this compound is a valuable chemical tool in medicinal chemistry and drug discovery research . The core research value of this compound and its close structural analogs, such as the well-characterized thieno[2,3-b]pyridine version, lies in their potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a critical regulatory enzyme and a validated therapeutic target for Type 2 diabetes and obesity, as it acts as a negative regulator of insulin and leptin signaling pathways . Compounds in this class bind to the active site of PTPN1, the gene encoding PTP1B, to exert their inhibitory effect . This mechanism makes them promising starting points for the development of novel therapeutics. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C8H7NO5

Molecular Weight

197.14 g/mol

IUPAC Name

3-(carboxymethoxy)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H7NO5/c10-6(11)4-14-5-2-1-3-9-7(5)8(12)13/h1-3H,4H2,(H,10,11)(H,12,13)

InChI Key

IKCORABULSSLIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)OCC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Parameters for Aminohalomaleic Acid Ester Formation and Cyclization

Step Reactants Solvent Catalyst Temperature Time Yield (%) Notes
1 2,3-Dihalomaleic acid ester + NH3 or ammonium salt Dimethylformamide (DMF) or Dimethylacetamide (DMAc) Anhydrous acetic acid (catalyst), pyridine (acid-binding agent) 50–150 °C (preferably 60–120 °C) Several hours (dependent on scale) High (not specified) Anhydrous conditions critical; ammonia can be bubbled in as gas
2 2-Amino-3-halomaleic acid ester + α,β-unsaturated aldehyde/ketone Anhydrous acetic acid (also solvent) Acid catalyst (acetic acid), acid-binding agent (pyridine) 70–110 °C Several hours High (not specified) Slight excess (1.1 eq) of aldehyde/ketone used

Research Outcomes and Advantages

  • The method avoids carcinogenic hydrazine derivatives and uses readily accessible starting materials.
  • Reaction media and catalysts are chosen to optimize yield and simplify work-up.
  • The process allows substitution at various positions on the pyridine ring, enabling synthesis of 3-(Carboxymethoxy)pyridine-2-carboxylic acid via appropriate precursors.
  • The process is scalable and suitable for producing intermediates for herbicides and other bioactive compounds.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Catalysts & Solvents Temperature Range Yield Notes
Aminohalomaleic Acid Ester Route 2,3-Dihalomaleic acid esters, ammonia, α,β-unsaturated aldehydes/ketones Amination → Cyclization Anhydrous acetic acid, pyridine, DMF/DMAc 50–150 °C High Avoids hazardous reagents; versatile
Pd-Catalyzed Carbonylation & Deprotection Protected pyridine derivatives, Pd catalyst, TFA Oxidative carbonylation → Deprotection Pd catalyst, TFA, DCM Ambient to reflux Moderate to high Enables installation of carboxyl groups
Green Catalysis Using Pyridine-2-Carboxylic Acid Aldehydes, 1,3-cyclodiones, 5-amino-pyrazoles Multi-component reaction Pyridine-2-carboxylic acid (catalyst) 60 °C (ethanol) 84–98% Mild, green conditions; catalyst recyclable

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid groups undergo esterification with alcohols under acid catalysis. This reaction typically employs sulfuric acid or p-toluenesulfonic acid (PTSA) as catalysts, yielding mono- or diesters depending on stoichiometric control .

Key features :

  • Monoester formation : Selective protection of one carboxylic acid group occurs at 60–80°C with 1.1 equivalents of alcohol.

  • Diester synthesis : Requires excess alcohol (2.5–3 eq) and prolonged reaction times (12–24 hrs).

Example :
3-(Carboxymethoxy)pyridine-2-carboxylic acid+2CH3OHH2SO4Dimethyl ester+2H2O\text{3-(Carboxymethoxy)pyridine-2-carboxylic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Dimethyl ester} + 2 \text{H}_2\text{O} .

Decarboxylation Pathways

Thermal or acid-catalyzed decarboxylation occurs at elevated temperatures (150–230°C), leading to pyridine derivatives. This reaction is influenced by:

  • Temperature : Higher temperatures favor complete decarboxylation .

  • Acid environment : Strong acids like HCl accelerate CO₂ loss.

Mechanism :
Protonation of the carboxylate group followed by CO₂ elimination generates a resonance-stabilized pyridinyl intermediate .

Amidation and Peptide Coupling

The carboxylic acids react with amines via carbodiimide-mediated coupling (e.g., DCC or EDC). Key applications include:

  • Drug conjugate synthesis : Forms stable amide bonds with primary amines.

  • Protecting group strategies : tert-Butyloxycarbonyl (Boc) groups prevent unwanted side reactions .

Reagent table :

ReagentRoleReaction Yield
DCCCoupling agent70–85%
HOBtAdditiveImproves yield
DMAPCatalystAccelerates

Coordination Chemistry

The compound acts as a polydentate ligand for metal ions through:

  • Carboxylate oxygen donors : Bind to transition metals like Cu²⁺ or Fe³⁺.

  • Pyridine nitrogen : Participates in axial coordination.

Complex example :
\text{[Cu(L)_2(H}_2\text{O)}_2] (L = deprotonated ligand) shows square-planar geometry in XRD studies.

Acid-Base Behavior

pKa values govern protonation states critical for reactivity:

  • First carboxyl group : pKa12.8\text{pKa}_1 \approx 2.8 (pyridine-adjacent) .

  • Second carboxyl group : pKa24.1\text{pKa}_2 \approx 4.1 .

  • Methoxy group : Electron-donating effects reduce pyridine ring basicity (predicted pKa3.5\text{pKa} \approx 3.5) .

Oxidative Transformations

Hypochlorite (NaOCl) induces oxidative dimerization under aqueous conditions, forming fused pyridine derivatives via radical intermediates . Key factors:

  • Solvent polarity : Water enhances reaction efficiency .

  • Temperature : Optimal at 25–40°C .

Product example :
Dimeric structures with disulfide bridges have shown antimicrobial activity in preliminary assays .

Comparative Reactivity

Reaction TypeThis compoundPyridine-2-carboxylic acid
Esterification rateFaster (dual acidic protons)Moderate
Decarboxylation temp150–230°C 200–250°C
Metal bindingPolydentate capabilityMonodentate

This compound’s multifunctional design enables applications in catalysis, metallodrug development, and biodegradable polymer synthesis. Further studies should explore its enantioselective reactions and in vivo stability .

Scientific Research Applications

3-(Carboxymethoxy)pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Carboxymethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s carboxymethoxy and carboxylic acid groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Carboxymethoxy)pyridine-2-carboxylic acid with five related pyridine derivatives, focusing on structural, synthetic, and functional differences.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
This compound C₈H₇NO₆ -COOH (2-position), -OCH₂COOH (3-position) High polarity, metal chelation, enzymatic inhibition Inferred
6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1–L4) C₁₅H₁₅N₃O₃ (varies) Methyl ester (2-position), carbamoyl (6-position) Isomer-dependent solubility; catalytic ligand in organometallics
2-(Carboxy-methyl-sulfan-yl)pyridine-3-carboxylic acid monohydrate C₈H₇NO₄S·H₂O -COOH (3-position), -SCH₂COOH (2-position) Monohydrate stability; sulfhydryl group enhances redox activity
3-(Methoxycarbonyl)pyridine-2-carboxylic acid C₈H₇NO₄ -COOH (2-position), -COOCH₃ (3-position) Lower acidity (ester group); intermediate in drug synthesis
3-Chloro-6-hydroxypyridine-2-carboxylic acid C₆H₄ClNO₃ -COOH (2-position), -Cl (3-position), -OH (6-position) Halogen-mediated electrophilicity; agrochemical precursor
Resorcinol-o,o′-Diacetic Acid C₁₀H₁₀O₆ Two -CH₂COOH groups on resorcinol (benzene ring) Chelation of divalent cations (e.g., Ca²⁺, Mg²⁺)

Functional Differences

Acidity and Solubility :

  • The dual -COOH groups in This compound result in lower pKa values (~2–3 for pyridine -COOH, ~4–5 for carboxymethoxy -COOH) compared to methyl ester analogs (e.g., L1–L4), which lack free carboxylic acids .
  • The sulfur analog () exhibits reduced aqueous solubility due to hydrophobic -SCH₂COOH but improved redox activity .

Coordination Chemistry: Pyridine-carboxylic acid hybrids (e.g., L1–L4) are used as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), but this compound offers additional binding sites via its ether-linked -OCH₂COOH group . Resorcinol-o,o′-diacetic acid () shows stronger affinity for alkaline earth metals compared to pyridine-based analogs .

Biological Activity :

  • Chloro and hydroxy substituents in 3-Chloro-6-hydroxypyridine-2-carboxylic acid () enhance antibacterial properties but reduce metabolic stability compared to carboxymethoxy derivatives .

Biological Activity

3-(Carboxymethoxy)pyridine-2-carboxylic acid is a pyridine derivative notable for its dual carboxylic acid functional groups and a methoxy group. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. Understanding its interactions with biological macromolecules is essential for elucidating its therapeutic roles.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H9NO5
  • Molecular Weight : 199.16 g/mol
  • IUPAC Name : this compound

This compound exhibits properties typical of carboxylic acids, such as acidity and the ability to form hydrogen bonds, which are crucial for its biological interactions.

Antimicrobial Properties

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial activities. For instance, research on related compounds has demonstrated effectiveness against Gram-negative bacteria, highlighting the potential of this class of compounds in antimicrobial applications .

Case Studies and Research Findings

  • Molecular Docking Studies : A study involving molecular docking simulations indicated that functionalized pyridine derivatives could effectively bind to bacterial DNA gyrase, potentially disrupting bacterial replication processes .
  • In Vivo Studies : While direct in vivo studies on this compound are sparse, related compounds have been evaluated in animal models, demonstrating their ability to inhibit bacterial growth and inflammation markers .

Comparative Analysis with Related Compounds

The following table summarizes the properties and biological activities of compounds structurally related to this compound:

Compound NameStructural FeaturesUnique Properties
Pyridine-2-carboxylic acidOne carboxylic groupUsed as a catalyst in organic synthesis
3-Methoxypyridine-2-carboxylic acidMethoxy group instead of carboxymethoxyExhibits different solubility and reactivity
4-(Methoxycarbonyl)pyridineDifferent position of methoxycarbonyl groupMay show distinct biological activities
Pyrrole-3-carboxylic acidContains a pyrrole ringKnown for unique reactivity patterns

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